Sub-Micromolar Potency Against Wild-Type and Fluoroquinolone-Resistant Mtb Strains
Antimycobacterial agent-6 exhibits sub-micromolar MIC90 values of 0.9 μM against wild-type Mtb H37Rv and a fluoroquinolone-resistant (MoxR) strain, with even greater potency (0.5 μM) against the DprE1-P116S mutant. In the same study, PBTZ169 showed MIC90 <0.244 μM against H37Rv, while six nitroquinolone analogs achieved sub-micromolar activity below this threshold [1].
| Evidence Dimension | MIC90 (minimum inhibitory concentration for 90% inhibition) |
|---|---|
| Target Compound Data | 0.9 μM (H37Rv); 0.9 μM (MoxR); 0.5 μM (DprE1-P116S) |
| Comparator Or Baseline | PBTZ169: MIC90 <0.244 μM against H37Rv; other nitroquinolone analogs in series: MIC90 <0.244 μM |
| Quantified Difference | Antimycobacterial agent-6 shows approximately 1.8-fold to 3.7-fold lower potency than the most active analogs in the series against H37Rv, but retains sub-micromolar activity against resistant strains. |
| Conditions | In vitro broth microdilution assay against Mtb strains |
Why This Matters
Retention of sub-micromolar potency against fluoroquinolone-resistant and DprE1-P116S mutant strains differentiates this compound from DprE1 inhibitors that lose significant activity against clinically relevant resistant variants.
- [1] Dube PS, Legoabe LJ, Jordaan A, Sigauke L, Warner DF, Beteck RM. Quinolone analogues of benzothiazinone: Synthesis, antitubercular structure-activity relationship and ADME profiling. Eur J Med Chem. 2023 Oct 5;258:115539. View Source
